3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID
Overview
Description
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID is a complex organic compound that features both adamantane and benzodioxole moieties The adamantane structure is known for its rigidity and stability, while the benzodioxole ring is often found in bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID typically involves multiple steps. One common approach starts with the preparation of the adamantylcarbonyl chloride, which is then reacted with an amino acid derivative containing the benzodioxole group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the benzodioxole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID stands out due to the presence of the adamantyl group, which imparts additional stability and rigidity. This unique structural feature can enhance the compound’s binding affinity and specificity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(1,3-benzodioxol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c23-19(24)7-16(15-1-2-17-18(6-15)27-11-26-17)22-20(25)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6,12-14,16H,3-5,7-11H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEFYRXGWHCCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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